molecular formula C10H18O B14646345 2-Methyl-1-nonen-3-one CAS No. 51756-19-5

2-Methyl-1-nonen-3-one

Cat. No.: B14646345
CAS No.: 51756-19-5
M. Wt: 154.25 g/mol
InChI Key: WHWHBFHLUBEVBD-UHFFFAOYSA-N
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Description

2-Methyl-1-nonen-3-one is a volatile organic compound recognized for its significant contribution to the flavor and aroma profiles of various materials, particularly in food science research. It is identified as a predominant aroma component in plant-based proteins, where it contributes characteristic earthy and mushroom-like odors . This makes it a critical compound of interest for researchers studying the off-flavors in pea and other legume protein concentrates and isolates, helping to address key challenges in the development of palatable plant-based food products . The compound's strong sensory impact at low concentrations drives investigations into its formation pathways and methods for its control or masking in final products. As a reference standard, this compound is essential for analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O) to accurately identify and quantify its presence in complex mixtures. Research into this compound provides valuable insights for the flavor and fragrance industry, food chemistry, and sensory science. This product is intended for research and analysis in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

CAS No.

51756-19-5

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2-methylnon-1-en-3-one

InChI

InChI=1S/C10H18O/c1-4-5-6-7-8-10(11)9(2)3/h2,4-8H2,1,3H3

InChI Key

WHWHBFHLUBEVBD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)C(=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-nonen-3-one can be achieved through several methods. One common approach involves the aldol condensation of 2-methylpropanal with 1-nonanal, followed by dehydration to form the desired ketone. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient catalytic processes. For example, the use of heterogeneous catalysts such as zeolites or metal oxides can enhance the yield and selectivity of the reaction. Additionally, continuous flow reactors may be employed to optimize reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-nonen-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group can yield secondary alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Secondary alcohols.

    Substitution: Various substituted ketones or alcohols, depending on the nucleophile used.

Scientific Research Applications

2-Methyl-1-nonen-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound may be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs or therapeutic agents.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-nonen-3-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield different products. The presence of the methyl group at the second carbon can influence the reactivity and selectivity of these reactions, making the compound a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Methyl-1-nonen-3-one with analogs based on functional groups, chain length, and reactivity.

2.1. Functional Group and Reactivity

2-Methyl-1-hepten-3-ol (C₈H₁₆O)

  • Key Differences :

  • Functional Group : Alcohol (-OH) instead of ketone (=O).
  • Chain Length : Shorter (7 carbons vs. 10 carbons).
  • Reactivity : The hydroxyl group in 2-methyl-1-hepten-3-ol enables hydrogen bonding, increasing its boiling point compared to ketones. However, it lacks the electrophilic ketone group, reducing its participation in nucleophilic additions or conjugate reactions .

2-Methyl-1-nonene-3-yne (C₁₀H₁₆) Key Differences:

  • Functional Group : Alkyne (C≡C) instead of ketone.
  • Molecular Formula : Lacks oxygen, resulting in lower polarity.
  • Reactivity: The triple bond in 3-yne derivatives facilitates cycloaddition or hydrogenation reactions, whereas this compound’s ketone group favors oxidation or reduction pathways .

3-Methylbut-3-en-2-one (C₅H₈O)

  • Key Differences :

  • Chain Length : Much shorter (5 carbons vs. 10 carbons).
  • Structure: Cyclic enone system vs. linear unsaturated ketone.
  • Applications: Smaller enones like this are often used as intermediates in pharmaceuticals, whereas longer-chain analogs may serve as fragrance components .
2.2. Physicochemical Properties
Compound Molecular Formula Molecular Weight Functional Group Key Feature
This compound C₁₀H₁₈O ~154.25* Ketone α,β-unsaturation, long chain
2-Methyl-1-hepten-3-ol C₈H₁₆O 128.21 Alcohol Hydrogen bonding
2-Methyl-1-nonene-3-yne C₁₀H₁₆ 136.23 Alkyne Triple bond at position 3
3-Methylbut-3-en-2-one C₅H₈O 84.12 Cyclic ketone Compact structure

Note: Molecular weight calculated based on formula C₁₀H₁₈O.

Research Findings and Limitations

  • Synthesis Challenges: Longer-chain unsaturated ketones like this compound require precise control during synthesis to avoid side reactions such as polymerization or isomerization.
  • Data Gaps: Direct experimental data (e.g., boiling point, solubility) for this compound are absent in the provided evidence, necessitating extrapolation from smaller analogs .

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